

Carboxy-PEG2-sulfonic acid molecular weight and formula

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Compound of Interest

Compound Name: Carboxy-PEG2-sulfonic acid

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In-Depth Technical Guide to Carboxy-PEG2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Molecular and Physicochemical Properties

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification applications. Its structure features a short polyethylene glycol (PEG) chain, providing hydrophilicity and a flexible spacer, flanked by a carboxylic acid group and a sulfonic acid group. This dual functionality allows for sequential or orthogonal conjugation strategies, making it a versatile tool in the development of complex biomolecular constructs.

The carboxylic acid terminus can be readily activated to react with primary amines, forming stable amide bonds. The sulfonic acid group, being a strong acid, is deprotonated at physiological pH, imparting a negative charge and further enhancing water solubility.

Molecular and Physicochemical Data

A summary of the key quantitative data for **Carboxy-PEG2-sulfonic acid** is presented in the table below. It is important to note that while the molecular formula and weight are precise, the

pKa values are estimated based on analogous chemical structures, as specific experimental data for this molecule is not readily available in the literature.

Property	Value	Source/Rationale
Molecular Formula	C ₇ H ₁₄ O ₇ S	---
Molecular Weight	242.24 g/mol	---
Appearance	White to off-white solid	Vendor Information
Solubility		
Water	Soluble	
DMSO, DMF	Soluble	
pKa (Carboxylic Acid)	~4.5	Estimated based on short-chain carboxylic acids[1][2][3]
pKa (Sulfonic Acid)	< 0	Estimated based on alkyl sulfonic acids like ethyl hydrogen sulfate[4][5][6]
Stability	Stable under recommended storage conditions (-20°C).[7] Avoid strong oxidizing agents. [5][8] PEG chains can undergo thermal degradation at elevated temperatures.[9][10] [11]	General knowledge on PEG and sulfonic acid stability

Experimental Protocols

The utility of **Carboxy-PEG2-sulfonic acid** lies in its ability to link different molecular entities. Below are detailed methodologies for common applications.

Protocol 1: Conjugation to a Protein via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid group of **Carboxy-PEG2-sulfonic acid** to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry. [\[12\]](#)[\[13\]](#)

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- **Carboxy-PEG2-sulfonic acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 6.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Desalting column

Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of **Carboxy-PEG2-sulfonic acid**:
 - Dissolve **Carboxy-PEG2-sulfonic acid**, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer. A 10-fold molar excess of the PEG linker, EDC, and NHS over the protein is a common starting point.
 - Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.
- Conjugation:
 - Add the activated **Carboxy-PEG2-sulfonic acid** solution to the protein solution.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
- Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.
- Characterization: The extent of PEGylation can be analyzed by techniques such as SDS-PAGE (which will show an increase in molecular weight), and mass spectrometry.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the steps to functionalize the surface of nanoparticles bearing primary amine groups with **Carboxy-PEG2-sulfonic acid**.

Materials:

- Amine-functionalized nanoparticles
- **Carboxy-PEG2-sulfonic acid**
- EDC and NHS (or Sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 6.0
- Washing Buffer: PBS, pH 7.4
- Centrifuge

Procedure:

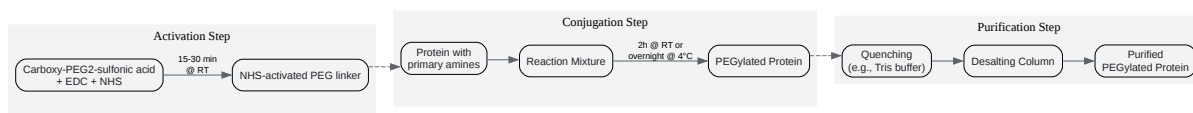
- Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer.

- Activation of **Carboxy-PEG2-sulfonic acid**: Prepare the NHS-activated linker as described in Protocol 1, Step 2.
- Conjugation:
 - Add the activated **Carboxy-PEG2-sulfonic acid** solution to the nanoparticle dispersion.
 - Incubate for 2-4 hours at room temperature with continuous mixing.
- Washing:
 - Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
 - Remove the supernatant containing unreacted linker and byproducts.
 - Resuspend the nanoparticles in the Washing Buffer.
 - Repeat the centrifugation and resuspension steps two more times.
- Characterization: Successful surface modification can be confirmed by measuring the change in nanoparticle size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential analysis.^{[17][18][19][20][21]} An increase in hydrodynamic diameter and a more negative zeta potential are expected.

Visualization of Workflows

General Workflow for Protein Bioconjugation

The following diagram illustrates the key steps in conjugating **Carboxy-PEG2-sulfonic acid** to a protein.

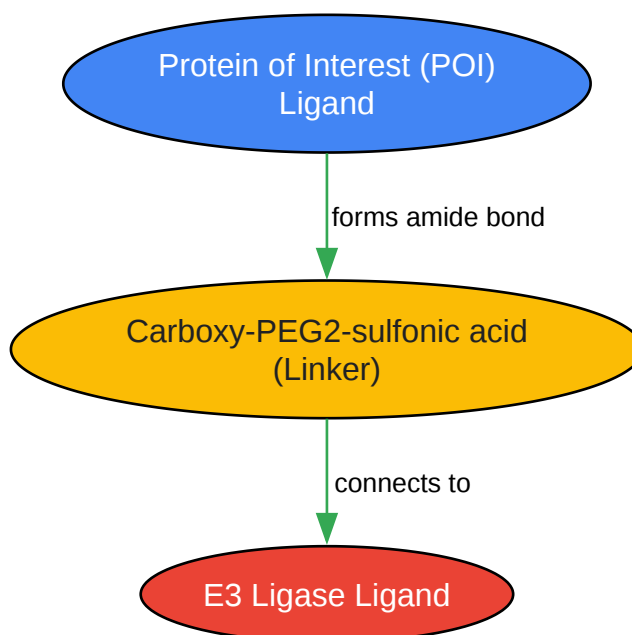


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Caption: Workflow for protein conjugation with **Carboxy-PEG2-sulfonic acid**.

Logical Relationship in PROTAC Synthesis

Carboxy-PEG2-sulfonic acid is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below shows the logical relationship of the components in a PROTAC molecule.



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Caption: Logical components of a PROTAC utilizing a PEG linker.

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